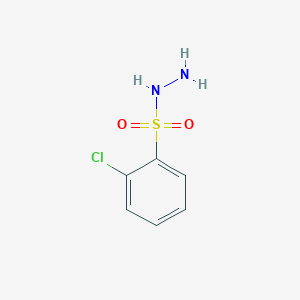

2-Chlorobenzenesulfonohydrazide

描述

Structure

3D Structure

属性

IUPAC Name |

2-chlorobenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-5-3-1-2-4-6(5)12(10,11)9-8/h1-4,9H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYCJRIKOCVGAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chlorobenzenesulfonohydrazide and Its Derivatives

Chemical Synthesis of Derivatives

The synthesis of hybrid molecules incorporating 2-chlorobenzenesulfonohydrazide with pyridine (B92270) and benzothiazole (B30560) moieties represents a significant area of research, aiming to combine the pharmacophores of these individual components to create novel compounds with enhanced biological activities. A key strategy involves the reaction of an arylsulfonylhydrazide with precursors containing the benzothiazole and pyridine rings.

A notable synthetic route involves the initial preparation of N-(2-(Benzo[d]thiazol-2-yl)acetyl)arylsulfonohydrazides. These intermediates are typically synthesized by reacting 2-(benzo[d]thiazol-2-yl)acetohydrazide with an appropriate arylsulfonyl chloride, such as 2-chlorobenzenesulfonyl chloride, in a solvent like pyridine at room temperature. nih.govacs.org The resulting benzothiazole-containing sulfonylhydrazide serves as a versatile building block.

These intermediates can then undergo reaction with various reagents to introduce the pyridine or a related pyridone moiety. For example, the reaction of the benzothiazole sulfonylhydrazide with sodium salts of (hydroxymethylene) cycloalkanones or ethoxymethylene derivatives in ethanolic sodium ethoxide can yield a series of benzothiazole-bearing N-sulfonamide 2-pyridone derivatives. nih.govacs.org The reaction is believed to proceed through an initial nucleophilic addition followed by intramolecular cyclization and dehydration to form the final pyridone ring fused with a cycloalkane or as a standalone ring. acs.org The structures of these complex molecules are typically confirmed using extensive spectral analysis, including IR, NMR (¹H, ¹³C, COSY, HMBC, HSQC), and elemental analysis. nih.govacs.org

This methodology allows for the creation of a library of compounds where the substitution on the benzenesulfonyl group can be varied, including the 2-chloro substituent, to explore structure-activity relationships.

| Compound ID | Aryl Substituent on Sulfonylhydrazide | Reagent for Pyridone Formation | Yield (%) |

| 7a | 4-Methylphenyl | 2-(Hydroxymethylidene)cyclohexan-1-one | >7d-f |

| 7d | 4-Methylphenyl | 2-(Hydroxymethylidene)cyclooctan-1-one | <7a-c |

| 13a | 4-Methylphenyl | 2-(Ethoxymethylene)malononitrile | 80-85 |

| 13b | 4-Chlorophenyl | 2-(Ethoxymethylene)malononitrile | 80-85 |

Data derived from studies on arylsulfonylhydrazide reactions. acs.org

The synthesis of hydrazone derivatives by linking this compound with a quinoline-3-carbaldehyde scaffold is a straightforward and effective method for generating novel compounds. This reaction falls under the category of condensation reactions, where the nucleophilic nitrogen of the hydrazide group attacks the electrophilic carbonyl carbon of the aldehyde.

The general procedure involves dissolving the quinoline-3-carbaldehyde derivative and this compound in a suitable solvent, typically ethanol (B145695). nih.gov A catalytic amount of an acid, such as glacial acetic acid, is often added to facilitate the reaction. nih.gov The mixture is then heated under reflux for a short period, typically around 30 minutes. nih.gov Upon cooling, the resulting hydrazone product precipitates out of the solution and can be collected by filtration and then purified, often by recrystallization. nih.govminarjournal.com

This synthetic approach is highly versatile, allowing for the use of various substituted quinoline-3-carbaldehydes. For instance, research has been conducted on derivatives starting from 2-chloroquinoline-3-carbaldehyde (B1585622) mdpi.comrsc.orgsemanticscholar.org and 6-fluoro-2-hydroxyquinoline-3-carbaldehyde. nih.gov The reaction of these aldehydes with different hydrazides, including sulfonylhydrazides, leads to the formation of N'-[(quinolin-3-yl)methylidene]sulfonohydrazides. The resulting Schiff base hydrazones are often stable compounds and serve as important ligands in coordination chemistry, readily forming complexes with transition metals. nih.gov

Table 2: Synthesis of Quinoline (B57606) Hydrazone Derivatives

| Aldehyde Precursor | Hydrazide | Solvent | Catalyst | Product Type |

| 6-Fluoro-2-hydroxyquinoline-3-carbaldehyde | Substituted Hydrazides (1a-1e) | Ethanol | Glacial Acetic Acid | Schiff Base Hydrazones (2a-2e) |

| 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde | Hydrazine (B178648) Derivatives | Ethanol | - | Hydrazones (4a-e) |

| 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde | Hydrazine Derivatives | Ethanol | - | Hydrazones (5a-e) |

Data based on general synthetic procedures for quinoline hydrazones. nih.govmdpi.comsemanticscholar.org

The core structure of this compound provides a versatile scaffold for chemical diversification through substituent modifications. This strategy involves introducing various chemical moieties onto the basic structure to modulate its physicochemical properties and biological activity. Aromatic rings and heterocyclic systems are often introduced because they can engage in various interactions with biological targets, such as π-π stacking and hydrogen bonding. mdpi.com

One prominent example of this diversification is the synthesis of complex hybrids incorporating other biologically active heterocycles, such as benzoxazole (B165842). A reported synthesis details the creation of (E)-N'-(1-([1,1′-biphenyl]-4-yl)-2-(benzo[d]oxazol-2-ylthio)ethylidene)-2-chlorobenzenesulfonohydrazide. arabjchem.org This multi-step synthesis highlights the chemical tractability of the parent hydrazide. The process involves:

Preparation of a ketone intermediate that contains both the benzoxazole and biphenyl (B1667301) groups.

A subsequent condensation reaction between this complex ketone and this compound.

This reaction is typically carried out in ethanol with an acid catalyst, leading to the formation of the final hydrazone derivative in high yield (82%). arabjchem.org The structure of such a complex molecule requires thorough characterization by methods like FT-IR, ¹H NMR, and ¹³C NMR to confirm the presence of all the constituent functional groups, including the N-H of the hydrazide, the C=N of the imine, and the S=O of the sulfonamide. arabjchem.org

Such modifications, which can be achieved in a few chemical steps, allow for the facile generation of a wide array of derivatives from the parent this compound. diva-portal.org This enables comprehensive structure-activity relationship (SAR) studies to identify compounds with optimized potency and selectivity for specific biological targets. The introduction of different substituents can alter properties like lipophilicity, hydrogen bonding capacity, and molecular geometry, all of which are critical for drug-receptor interactions.

Table 3: Spectroscopic Data for a Diversified this compound Derivative

| Compound | Key FT-IR Peaks (cm⁻¹) | Selected ¹H NMR Signals (ppm, DMSO-d₆) |

| (E)-N'-(1-([1,1′-biphenyl]-4-yl)-2-(benzo[d]oxazol-2-ylthio)ethylidene)-2-chlorobenzenesulfonohydrazide | 3438 (N-H), 1647 (C=N), 1327 (S=O), 1238 (C-O) | 12.5 (s, 1H, NH), 8.09-7.15 (m, Aromatic-H), 5.30 (s, 2H, CH₂) |

Data from the characterization of a synthesized benzoxazole-based sulphonamide hybrid. arabjchem.org

Reactivity and Reaction Mechanisms Involving 2 Chlorobenzenesulfonohydrazide

Role as a Versatile Reagent in Organic Transformations

2-Chlorobenzenesulfonohydrazide is a specialized organic compound that serves as a valuable reagent in a variety of organic transformations. researchgate.net As a member of the sulfonyl hydrazide class, its reactivity is primarily centered around the sulfonyl hydrazide moiety, which can act as a precursor for sulfonyl radicals under both transition-metal-catalyzed and metal-free conditions. researchgate.netnih.gov This property allows it to be employed in the construction of complex molecules, particularly those containing sulfur.

A significant application of this compound is in the formation of carbon-sulfur (C-S) bonds, a crucial process in the synthesis of many biologically active compounds and functional materials. rsc.org For instance, it has been used in the synthesis of β-keto-sulfones. In one study, the reaction of this compound with an enamide in the presence of tert-butyl hydroperoxide (TBHP) and tetrabutylammonium (B224687) iodide (TBAI) yielded the corresponding β-keto-sulfone product in a 63% yield. rsc.org This highlights its utility as a sulfonylating agent.

Furthermore, sulfonyl hydrazides, including this compound, are recognized for their role in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. researchgate.net Their ability to be synthesized with relative ease and their stability make them attractive building blocks in medicinal and pharmaceutical chemistry. researchgate.netacs.org

Mechanisms of Hydrazone Formation

Hydrazones are a class of organic compounds formed by the reaction of a hydrazine (B178648) derivative, such as this compound, with a carbonyl compound (an aldehyde or a ketone). researchgate.netacs.org This condensation reaction is a fundamental transformation in organic chemistry.

The general mechanism for hydrazone formation proceeds as follows:

Nucleophilic Attack: The reaction typically begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This step is often catalyzed by the presence of an acid.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate, which contains both a hydroxyl group and a nitrogen-carbon bond.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, creating a better leaving group (water).

Dehydration: The intermediate then undergoes dehydration, where a molecule of water is eliminated. This step is usually the rate-determining step of the reaction.

Formation of the Hydrazone: The loss of water results in the formation of a carbon-nitrogen double bond (C=N), characteristic of a hydrazone.

In the context of this compound, the reaction with an aldehyde (R-CHO) or a ketone (R₂C=O) would result in the formation of the corresponding N-(2-chlorophenyl)sulfonylhydrazone, with water as the only byproduct. acs.orgsci-hub.se These resulting sulfonylhydrazones are often stable, crystalline solids that are valuable intermediates for further synthetic transformations. sci-hub.se

Transition Metal-Catalyzed Reactions

Transition metal catalysis significantly expands the synthetic utility of this compound and other sulfonyl hydrazides, enabling reactions that are otherwise difficult to achieve. These catalysts facilitate the generation of reactive sulfonyl intermediates that can participate in various coupling reactions. nih.govrsc.org

This compound can participate in transition metal-catalyzed cross-coupling reactions to form new carbon-sulfur or carbon-nitrogen bonds. nih.govrsc.org Copper and nickel catalysts are commonly employed for these transformations. rsc.orgrsc.org

A notable example is the copper-catalyzed radical-radical cross-coupling of sulfonyl hydrazides with 3-aminoindazoles. nih.govrsc.org In these reactions, the sulfonyl hydrazide serves as a source of a sulfonyl radical, which then couples with a radical generated from the 3-aminoindazole. This methodology provides a direct route to functionalized 1,3-substituted aminoindazoles, which are important scaffolds in medicinal chemistry. nih.govrsc.org The reactions are typically carried out under mild conditions and exhibit a broad substrate scope. nih.govrsc.org

The general mechanism for these cross-coupling reactions involves the generation of a sulfonyl radical from the sulfonyl hydrazide, often facilitated by the metal catalyst and an oxidant. This radical then engages in a coupling event with the other reaction partner.

The formation of C-S bonds is a key application of this compound in transition metal-catalyzed reactions. rsc.org Traditional methods for C-S bond formation often face challenges, but transition metal catalysis offers a more efficient alternative. rsc.org

Metals such as palladium (Pd) and copper (Cu) have been successfully used to catalyze the cross-coupling of sulfonyl hydrazides with various partners to form C-S bonds. rsc.org For example, copper and nickel have been used to catalyze the cross-coupling of arylsulfonyl hydrazides with aryl boronic acids for the synthesis of aryl sulfides. rsc.org These reactions provide a direct method for introducing the sulfonyl group into organic molecules.

Metal-Free and Base-Free Reaction Systems

While transition metals are powerful catalysts, the development of metal-free and base-free reaction systems is a significant goal in green chemistry. wisc.edu Such systems avoid the use of potentially toxic and expensive metals. This compound has been successfully employed in such reaction systems.

A prime example is the metal-free and base-free synthesis of β-keto-sulfones from N-vinylacetamides and sulfonylhydrazides, including this compound. rsc.org This reaction proceeds via an oxidative C-S bond formation.

Table 1: Metal-Free Synthesis of a β-Keto-Sulfone using this compound rsc.org

| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Product Yield |

| N-vinylacetamide | This compound | TBAI (20 mol%), TBHP (2.0 eq.) | MeCN | 80 °C | 63% |

TBAI = Tetrabutylammonium iodide, TBHP = Tert-butyl hydroperoxide

This reaction demonstrates that the formation of a C-S bond using this compound can be achieved under oxidative conditions without the need for a metal catalyst or a base, offering a more sustainable synthetic route. rsc.org

Oxidative Coupling Reactions

Oxidative coupling reactions are a powerful tool in organic synthesis where a new bond is formed between two partners through an oxidative process, often involving an external oxidant. rsc.orgresearchgate.net this compound can participate in such reactions, typically acting as a precursor to a sulfonyl radical. nih.govrsc.org

One example is the copper-catalyzed aerobic oxidative coupling of aromatic sulfonyl hydrazides with amines to produce aromatic sulfonamides. ccspublishing.org.cn Another significant application is the oxidative coupling with enamides to form β-keto-sulfones, as mentioned previously. rsc.org In this reaction, which can be performed under metal-free conditions, an oxidant like tert-butyl hydroperoxide (TBHP) is used to facilitate the reaction. rsc.org

Electrochemical methods have also been developed for the oxidative coupling of sulfonyl hydrazides. rsc.orgresearchgate.net For instance, an electrochemical oxidative cross-coupling between terminal alkynes and sulfonylhydrazides has been reported, using tetrabutylammonium iodide as both the electrolyte and a redox mediator. researchgate.net This method is notable for its high atom efficiency and avoidance of traditional chemical oxidants. researchgate.net These reactions highlight the versatility of this compound in oxidative transformations for the construction of valuable organic molecules.

Computational and Spectroscopic Characterization Studies of 2 Chlorobenzenesulfonohydrazide and Its Analogs

Density Functional Theory (DFT) Studiesmdpi.comepa.govnih.govnih.govrsc.org

Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the properties of molecular systems. nih.govrsc.org It is widely used to predict the electronic structure, stability, and reactivity of compounds like 2-chlorobenzenesulfonohydrazide and its analogs. nih.gov These theoretical calculations offer insights that are highly complementary to experimental findings. nih.gov

In studies of thiazole-bearing sulfonamide analogs, DFT has been employed to assess their electronic properties. mdpi.com The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) densities provides information about charge transfer within the molecule. For instance, in certain thiazole (B1198619) sulfonamide analogs, the HOMO densities are typically located on one part of the molecule (e.g., ring B and the thiazole ring), while the LUMO densities are distributed over another part (e.g., ring A), indicating the direction of intramolecular charge transfer upon excitation. mdpi.com

Structural analysis of newly synthesized sulfonyl hydrazones is often supported by DFT to provide a better understanding at the molecular level. researchgate.net These computational approaches can confirm and complement experimental data from techniques like X-ray diffraction. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting chemical reactivity by visualizing the electrostatic potential on the electron density surface of a molecule. rsc.orguni-muenchen.deresearchgate.net The MEP map uses a color-coded scheme to identify regions that are prone to electrophilic and nucleophilic attack.

Negative Regions (Red/Yellow): These areas represent high electron density and are susceptible to electrophilic attack. In sulfonohydrazide derivatives, these regions are typically located around electronegative atoms like oxygen and nitrogen. mdpi.comuni-muenchen.de

Positive Regions (Blue): These areas indicate electron-deficient regions and are targets for nucleophilic attack. These are often found around hydrogen atoms, particularly those attached to nitrogen (NH groups). mdpi.comuni-muenchen.de

MEP analysis of various sulfonohydrazide analogs helps in understanding their intermolecular interactions and provides insights into their binding behavior with biological targets. mdpi.comepa.gov The distribution of electrostatic potential is a key determinant of how the molecule interacts with its environment. rsc.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. wikipedia.org

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgresearchgate.net DFT calculations are frequently used to determine these energy values for sulfonohydrazide derivatives. mdpi.comepa.gov For example, in a series of thiazole-bearing sulfonamide analogs, the calculated HOMO-LUMO energy gaps provided insights into their relative stability and electronic transition properties. mdpi.com The composition of the frontier orbitals—that is, which atoms or fragments contribute most to the HOMO and LUMO—also reveals sites that are likely to be involved in electron donation and acceptance. mdpi.com

| Compound/Analog | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Thiazole Sulfonamide Analog 1 | - | - | - | mdpi.com |

| Thiazole Sulfonamide Analog 2 | - | - | - | mdpi.com |

| Iron(III) Porphyrin Complex | - | - | 0.9042 |

Data for specific analogs of this compound were not numerically available in the provided search results, but the context indicates such calculations are standard. The table is presented as an illustrative example of how such data is typically reported.

For sulfonohydrazide derivatives, the calculated dipole moment offers insights into their solubility in polar solvents and their ability to engage in dipole-dipole interactions. epa.gov A higher dipole moment generally corresponds to greater polarity. researchgate.net The orientation of the dipole moment vector indicates the direction of charge separation across the molecule. youtube.com In studies of novel sulfonyl hydrazones, dipole moment calculations are part of the standard computational analysis to characterize their electronic nature. epa.gov

Beyond the specific analyses mentioned above, a range of other quantum-chemical parameters are often calculated to provide a more comprehensive understanding of the chemical nature of this compound and its analogs. nrel.govqulacs.org These calculations, typically performed using DFT, help quantify various aspects of chemical reactivity. rsc.orgchemrxiv.org

Commonly calculated parameters include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Mulliken Charges: These provide an estimation of the partial atomic charges within the molecule, helping to identify charge distribution patterns. nrel.gov

These quantum descriptors are derived from the energies of the frontier orbitals and are used to rationalize the observed chemical behavior and reactivity trends within a series of related compounds. nih.gov

Spectroscopic Analysis for Structural Elucidationbohrium.comnih.govbenthamdirect.comresearchgate.netphcogj.comshimadzu.com

Spectroscopic methods are fundamental for confirming the identity and purity of synthesized compounds. shimadzu.com Techniques such as Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and mass spectrometry are routinely used to elucidate the structures of this compound and its analogs. bohrium.combenthamdirect.comresearchgate.net

FT-IR Spectroscopy: This technique is used to identify the functional groups present in a molecule. For sulfonohydrazide derivatives, characteristic absorption bands are observed for:

N-H stretching vibrations (typically in the range of 3100-3300 cm⁻¹)

C=N stretching for hydrazone derivatives (around 1615 cm⁻¹) iucr.org

Asymmetric and symmetric stretching of the S=O group in the sulfonamide moiety (around 1325 cm⁻¹ and 1161 cm⁻¹, respectively) iucr.org

Aromatic C-H and C=C stretching vibrations.

NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The chemical shifts and splitting patterns of the proton signals confirm the arrangement of hydrogen atoms. Aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), while the NH protons of the hydrazide group often appear as singlets at a lower field (δ > 10 ppm). mdpi.comacs.org

¹³C NMR: This technique reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the aromatic rings and any aliphatic chains are characteristic of their local electronic environment. mdpi.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For benzenesulfonohydrazide (B1205821) derivatives, ¹H and ¹³C NMR are routinely employed to confirm their synthesis and structure. nih.govacs.orgnih.govacs.org

¹H NMR: In the proton NMR spectrum of a typical benzenesulfonohydrazide analog, the aromatic protons on the benzene (B151609) rings appear as multiplets in the downfield region, generally between 7.0 and 8.5 ppm. The chemical shifts are influenced by the nature and position of substituents. The protons of the hydrazide group (NH-NH₂) give rise to signals that can vary in chemical shift and may appear as broad singlets due to hydrogen bonding and exchange phenomena. For instance, the benzenesulfonohydrazide proton in similar structures is expected to resonate as a singlet in the δ 10.5–11.5 ppm range.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The aromatic carbons exhibit signals in the approximate range of 120-140 ppm. The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the sulfur (C-S) in the 2-chlorobenzenesulfonyl group would have distinct chemical shifts influenced by the respective heteroatoms.

While ¹H and ¹³C NMR are standard, other NMR techniques can provide further structural detail.

¹⁹F NMR: This technique would be applicable to analogs of this compound that contain fluorine atoms. It is highly sensitive and provides information about the chemical environment of fluorine in the molecule.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful tools for establishing connectivity. A COSY spectrum would reveal proton-proton couplings within the aromatic rings, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of ¹H and ¹³C signals.

Table 1: Expected NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (C₆H₄) | 7.0 - 8.5 | Complex multiplet patterns resulting from spin-spin coupling. |

| Hydrazide (NH, NH₂) | Variable, potentially > 9.0 | Chemical shift and peak shape can be affected by solvent and concentration. | |

| ¹³C | Aromatic (C₆H₄) | 120 - 145 | Six distinct signals are expected due to the substitution pattern. |

| C-Cl | ~130 - 135 | Chemical shift influenced by the inductive effect of chlorine. | |

| C-S | ~138 - 142 | Chemical shift influenced by the sulfonyl group. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending). nih.govacs.orgacs.org For this compound, the IR spectrum is characterized by absorption bands corresponding to the sulfonyl (SO₂), amine (NH and NH₂), and substituted benzene ring moieties.

The key vibrational frequencies are:

N-H Stretching: The N-H stretching vibrations of the hydrazide group typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The exact position and broadness can indicate the extent of hydrogen bonding.

S=O Stretching: The sulfonyl group exhibits two characteristic and strong absorption bands: an asymmetric stretching vibration usually found between 1300-1350 cm⁻¹ and a symmetric stretching vibration between 1150-1180 cm⁻¹.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring cause several absorptions in the 1450-1600 cm⁻¹ region. vscht.cz

C-Cl Stretching: The vibration corresponding to the carbon-chlorine bond typically appears in the fingerprint region, often between 700 and 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydrazide (NH, NH₂) | Stretching | 3200 - 3400 | Medium to Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Sulfonyl (S=O) | Asymmetric Stretching | 1300 - 1350 | Strong |

| Sulfonyl (S=O) | Symmetric Stretching | 1150 - 1180 | Strong |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium, Multiple Bands |

| C-S | Stretching | 650 - 750 | Medium |

| C-Cl | Stretching | 700 - 800 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. researchgate.net

For this compound (C₆H₇ClN₂O₂S), the molecular weight is approximately 206.65 g/mol . A key feature in its mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. chemguide.co.uk This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, two mass units higher, for the molecule containing ³⁷Cl (M+2), with an intensity ratio of about 3:1. chemguide.co.uk

The fragmentation of this compound under electron ionization would likely proceed through several pathways, including:

Cleavage of the S-N bond.

Loss of the SO₂ group (a loss of 64 mass units).

Fission of the N-N bond.

Fragmentation of the chlorophenyl ring.

Analysis of these fragment ions helps to confirm the different structural units of the molecule.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion Type | m/z Value (for ³⁵Cl) | Identity/Fragment | Notes |

|---|---|---|---|

| Molecular Ion (M⁺) | ~206 | [C₆H₇³⁵ClN₂O₂S]⁺ | The parent ion. |

| Isotope Peak (M+2) | ~208 | [C₆H₇³⁷ClN₂O₂S]⁺ | Intensity is ~1/3 of the M⁺ peak, characteristic for one chlorine atom. chemguide.co.uk |

| Fragment | ~175 | [C₆H₄³⁵ClSO₂]⁺ | Loss of the hydrazide group (•N₂H₃). |

| Fragment | ~141 | [C₆H₄³⁵Cl]⁺ | Loss of the sulfonohydrazide group (•SO₂NHNH₂). |

| Fragment | ~111 | [C₆H₄³⁵Cl]⁺ | Represents the chlorophenyl cation. |

Elemental Analysis

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. velp.com The experimental results are compared with the theoretically calculated percentages based on the compound's molecular formula. This comparison serves as a fundamental check of purity and confirms that the synthesized compound has the correct empirical formula. rsc.org

For this compound (C₆H₇ClN₂O₂S), the theoretical elemental composition would be calculated based on its molecular weight. A close agreement (typically within ±0.4%) between the experimentally measured values and the calculated values is considered evidence of the compound's purity and correct elemental composition. researchgate.net

Table 4: Calculated Elemental Composition of this compound (C₆H₇ClN₂O₂S)

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 34.87% |

| Hydrogen | H | 1.01 | 3.41% |

| Chlorine | Cl | 35.45 | 17.16% |

| Nitrogen | N | 14.01 | 13.55% |

| Oxygen | O | 16.00 | 15.48% |

| Sulfur | S | 32.07 | 15.53% |

X-ray Crystallography and Crystal Structure Analysis

Table 5: Typical Crystal Structure Data for Benzenesulfonohydrazide Analogs

| Parameter | Typical Value/System | Significance | Reference |

|---|---|---|---|

| Crystal System | Triclinic, Monoclinic | Describes the basic geometry of the unit cell. | researchgate.net |

| Space Group | Pī, P2₁/c | Defines the symmetry elements within the crystal. | researchgate.netresearchgate.net |

| C-S-N-N Torsion Angle | -45° to -65° | Indicates a significant twist in the molecular backbone. | researchgate.netiucr.org |

| Phenyl Ring Dihedral Angle | 70° - 85° | Describes the relative orientation of the two aromatic rings. | researchgate.netiucr.org |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. iucr.orgscirp.org The Hirshfeld surface is mapped with properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), which helps in identifying regions of close contact between molecules.

This analysis, often presented as 2D fingerprint plots, provides a quantitative breakdown of the different types of intermolecular contacts and their relative contributions to the crystal packing. researchgate.netnih.gov For chlorobenzenesulfonohydrazide analogs, common and significant interactions include:

N-H···O Hydrogen Bonds: These are typically strong, directional interactions where the hydrazide N-H group acts as a donor and a sulfonyl oxygen atom acts as an acceptor, often forming dimers or chains that are crucial for the primary crystal packing. iucr.orgiucr.org

H···H Contacts: These are generally the most abundant contacts, covering a large percentage of the Hirshfeld surface. researchgate.netnih.gov

Cl···H/H···Cl Contacts: The presence of the chlorine atom introduces significant interactions with hydrogen atoms on neighboring molecules. researchgate.net

C-H···π Interactions: The hydrogen atoms of one molecule can interact with the electron-rich π-system of an aromatic ring of an adjacent molecule. iucr.orgresearchgate.net

π–π Interactions: Stacking of aromatic rings can also contribute to the stability of the crystal structure. iucr.org

By quantifying these interactions, Hirshfeld surface analysis provides a deep understanding of the supramolecular architecture and the forces governing the crystal's stability. researchgate.netnih.gov

Table 6: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Chlorobenzenesulfonohydrazide Analogs

| Contact Type | Typical Contribution (%) | Description | Reference |

|---|---|---|---|

| H···H | 20 - 40% | van der Waals forces, most abundant contact. | researchgate.netnih.gov |

| O···H / H···O | 15 - 35% | Primarily represents N-H···O and C-H···O hydrogen bonds. | researchgate.netiucr.orgnih.gov |

| Cl···H / H···Cl | 10 - 25% | Halogen bonding and other close contacts involving chlorine. | researchgate.netnih.gov |

| C···H / H···C | 10 - 15% | Includes C-H···π interactions. | iucr.orgnih.gov |

| C···C | < 8% | Represents π-π stacking interactions. | nih.gov |

| Cl···C / C···Cl | ~ 5-10% | Contacts between chlorine and aromatic carbons. | researchgate.netnih.gov |

Applications of 2 Chlorobenzenesulfonohydrazide in Medicinal Chemistry and Biological Research

Design and Synthesis of Biologically Active Compounds

2-Chlorobenzenesulfonohydrazide serves as a crucial building block in the synthesis of novel compounds with a wide spectrum of biological activities. Its reactivity allows for the facile introduction of various pharmacophores, leading to the creation of derivatives with potential therapeutic applications, including antiviral, anticancer, and antioxidant properties.

One significant application involves the synthesis of benzothiazole-bearing N-sulfonamide 2-pyridone derivatives. These compounds are synthesized through the reaction of a benzothiazole (B30560) sulfonylhydrazide, derived from this compound, with sodium salts of (hydroxymethylene) cycloalkanones, unsaturated ketones, or ethoxymethylene derivatives researchgate.net. The resulting hybrid molecules have demonstrated notable antiviral activities researchgate.net. For instance, the reaction of 2-(9H-carbazol-9-yl)acetohydrazide with 2-chlorobenzenesulfonyl chloride yields N'-(2-(9H-carbazol-9-yl)acetyl)-2-chlorobenzenesulfonohydrazide. This carbazole (B46965) derivative, along with others in its series, has been investigated for its potential anticancer and antioxidant activities acs.org.

Furthermore, the condensation of this compound with various aldehydes and ketones leads to the formation of a wide range of sulfonyl hydrazones. These derivatives are a cornerstone in medicinal chemistry due to their broad pharmacological profiles nih.govfrontiersin.org. The synthesis typically involves a straightforward condensation reaction in a suitable solvent, often with acid catalysis, yielding the target hydrazones in good yields nih.gov. These synthetic strategies have enabled the creation of extensive libraries of this compound derivatives for biological screening.

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of derivatives of this compound is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore essential to understand how different structural modifications influence their therapeutic potential and to guide the design of more potent and selective agents.

Impact of Substituent Nature, Position, and Number on Activity

The nature, position, and number of substituents on the aromatic rings of this compound derivatives play a pivotal role in determining their biological efficacy. The introduction of a chlorine atom into a molecule can significantly enhance its biological activity, often by increasing its lipophilicity, which can lead to better partitioning into cell membranes or interaction with lipophilic domains of proteins acs.orgmui.ac.ir.

For instance, in a series of thiazole-sulfonamide derivatives, the position and nature of substituents on the phenyl ring, including the chloro group, were found to be critical for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities researchgate.net. The presence of electron-donating groups was observed to increase the biological potential, likely by facilitating hydrogen bond formation with the active sites of the enzymes. Conversely, electron-withdrawing groups were generally found to decrease activity researchgate.net.

In another study on chalcone-based hydrazones, it was observed that nitro-functionalized derivatives were the most potent inhibitors of cathepsin B, while chloro-substituted moieties were the most effective inhibitors of cathepsin H mdpi.com. This highlights the specific influence of different substituents in directing the selectivity of these compounds towards different enzymes. The position of the substituent is also crucial; for example, in a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, an ortho-chloro substituent on the phenyl ring resulted in the highest acetylcholinesterase inhibitory potency nih.gov.

Correlation with Electronic and Structural Characteristics

Molecular docking studies have been instrumental in understanding the binding modes of these derivatives within the active sites of target enzymes. For example, in a study of thiazole-bearing sulfonamide analogs as anti-Alzheimer's agents, docking simulations revealed key interactions between the inhibitors and amino acid residues in the active sites of AChE and BChE, providing a rationale for their inhibitory activity researchgate.net. These studies can elucidate the importance of specific structural features, such as the sulfonamide group or the chloro substituent, in anchoring the molecule within the binding pocket and establishing crucial interactions.

Furthermore, DFT studies can provide insights into the electronic properties of the molecules, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). These parameters can be correlated with the compound's reactivity and its ability to interact with biological targets. For example, the electronic effects of substituents on the phenyl ring, as calculated by DFT, have been shown to influence the antimicrobial activity of benzothiazole derivatives mdpi.com.

Enzymatic Modulation and Inhibition

Derivatives of this compound have been extensively investigated as inhibitors of various enzymes that are implicated in the pathogenesis of several diseases, including neurodegenerative disorders and diabetes.

Cholinesterase Inhibition (AChE and BChE)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for the management of Alzheimer's disease. Several derivatives of this compound have shown promising activity as cholinesterase inhibitors.

In a study of thiazole-sulfonamide derivatives, a compound bearing a 4-chlorobenzenesulfonohydrazide (B1596285) moiety (compound 8 ) exhibited an IC50 value of 7.30 ± 0.10 µM against AChE researchgate.net. Another study on sulfonyl hydrazones with a piperidine (B6355638) ring reported that N′-(2,6-diphenylpiperidin-4-ylidene)-4-chlorobenzenesulfonohydrazide (compound 12 ) was the most active against AChE with an IC50 value of 17.41 ± 0.22 μM researchgate.net.

Fluorinated sulfonyl hydrazones have also been synthesized and evaluated for their anticholinesterase activity. For instance, (E)-N′-(2-hydroxybenzylidene)-2-chlorobenzenesulfonohydrazide was included in a series of compounds tested against AChE and BChE, although its specific IC50 values were not individually reported in the summary acs.org. However, a related fluorinated derivative, (E)-N′-(2-hydroxybenzylidene)-4-(trifluoromethoxy)benzenesulfonohydrazide, demonstrated potent BChE inhibition, suggesting the potential of this class of compounds acs.org.

The inhibitory activity is influenced by the substitution pattern on the benzenesulfonyl ring. For example, in a series of sulfonyl hydrazone derivatives, the presence of a chloro group on the phenyl ring was found to be beneficial for anticholinesterase activity nih.gov.

Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives and Related Compounds This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| N′-(4-([1,1′-biphenyl]-4-yl)thiazol-2-yl)-4-chlorobenzenesulfonohydrazide | AChE | 7.30 ± 0.10 | researchgate.net |

| N′-(2,6-diphenylpiperidin-4-ylidene)-4-chlorobenzenesulfonohydrazide | AChE | 17.41 ± 0.22 | researchgate.net |

Antidiabetic Activities (α-glucosidase, α-amylase inhibition)

Inhibitors of α-glucosidase and α-amylase are important therapeutic agents for the management of type 2 diabetes mellitus as they delay carbohydrate digestion and reduce postprandial hyperglycemia. Derivatives of this compound have been explored for their potential in this area.

While specific IC50 values for this compound derivatives against α-glucosidase and α-amylase are not extensively reported in the provided context, studies on structurally related benzenesulfonyl hydrazones indicate the therapeutic potential of this chemical class. For example, a series of fluorinated sulfonyl hydrazones were evaluated for their antidiabetic activity, with one derivative showing an IC50 of 110.18 ± 0.51 μM against α-glucosidase and 63.41 ± 0.27 μM against α-amylase, outperforming the standard drug acarbose (B1664774) in the latter case acs.org.

In a study of 5-amino-nicotinic acid derivatives, a compound with a chloro substituent at the para position of the phenyl ring (compound 4 ) showed potent α-amylase inhibition with an IC50 value of 12.17 ± 0.14 µg/mL and significant α-glucosidase inhibition with an IC50 of 12.01 ± 0.09 µg/mL nih.gov. These findings suggest that the presence and position of a chloro substituent can be favorable for inhibitory activity against these key diabetic enzymes. The development of this compound-based inhibitors could therefore be a promising avenue for new antidiabetic agents.

Table 2: Antidiabetic Activity of Chloro-Substituted Benzenesulfonyl Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Target Enzyme | IC50 (µg/mL) | Reference |

| 5-amino-nicotinic acid derivative (4-chloro) | α-Amylase | 12.17 ± 0.14 | nih.gov |

| 5-amino-nicotinic acid derivative (4-chloro) | α-Glucosidase | 12.01 ± 0.09 | nih.gov |

Other Enzyme Targets (e.g., USP7 enzyme inhibition)

Derivatives of this compound have been investigated as inhibitors of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes by removing ubiquitin tags from substrate proteins, thereby saving them from degradation. biorxiv.orguni-muenchen.de The enzyme is a significant target in cancer therapy due to its role in stabilizing key proteins involved in cancer progression, such as the E3 ubiquitin ligase MDM2, which is a negative regulator of the p53 tumor suppressor. uni-muenchen.deresearchgate.net

Inhibition of USP7 prevents the deubiquitination of MDM2, leading to its degradation. This, in turn, allows for the stabilization and accumulation of p53, which can then activate pathways leading to cell cycle arrest and apoptosis in cancer cells. researchgate.net Synthetic strategies have involved reacting 2-(benzo[d]thiazol-2-yl)acetohydrazide with various arylsulfonyl chlorides, including 4-chlorobenzenesulfonyl chloride, to produce N-(2-(benzo[d]thiazol-2-yl)acetyl)-4-chlorobenzenesulfonohydrazide and related compounds. acs.org These novel benzothiazole-bearing N-sulfonamide derivatives have been evaluated for their inhibitory activity against the USP7 enzyme, highlighting the utility of the sulfonohydrazide scaffold in designing targeted enzyme inhibitors. acs.orgnih.gov Studies on the most potent of these compounds have included docking studies to understand the binding interactions with the active site of the USP7 enzyme. nih.gov

Antimicrobial Activities

Benzenesulphonohydrazide derivatives are recognized for possessing a wide range of biological activities, including significant antimicrobial properties. nih.govresearchgate.net The hydrazide-hydrazone moiety is considered a therapeutically promising feature, particularly in the context of increasing resistance to existing antimicrobial drugs. researchgate.net

Antibacterial Potential

The antibacterial potential of benzenesulfonyl hydrazones is a well-documented area of research. researchgate.net The general class of sulfonamides is known for its antibacterial properties. smolecule.com Studies on various series of benzylidene hydrazides have shown that compounds featuring chloro and nitro substituents are often the most active against bacterial strains. nih.gov While research on this compound itself is specific, the broader class of hydrazone derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.netd-nb.info For instance, some synthesized hydrazone derivatives have shown notable activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.net

Antifungal Potential

In addition to antibacterial effects, benzenesulphonohydrazide derivatives have demonstrated considerable antifungal activity. nih.govresearchgate.net In some cases, synthesized sulfonyl hydrazone derivatives have exhibited better antifungal activity than antibacterial activity. researchgate.net Research has shown these compounds to be effective against fungal strains such as Aspergillus niger and Penicillium chrysogenum. researchgate.net Related α-chloro β-keto-based sulfones have also shown promising anti-Candida activity, indicating the potential of chloro-substituted sulfur-containing compounds in antifungal agent development. nih.gov

Anti-quorum Sensing Activities

Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. nih.govnational-u.edu.ph The inhibition of QS, also known as quorum quenching, is an attractive anti-infective strategy that aims to disarm pathogens rather than kill them, potentially reducing the pressure for resistance development. nih.govijcmas.com

A common method to screen for anti-QS activity involves using a biosensor organism like Chromobacterium violaceum, which produces a purple pigment called violacein (B1683560) under QS control. ijcmas.comresearchgate.net Anti-QS compounds inhibit this pigment production, resulting in a colorless zone of viable cells. ijcmas.comresearchgate.net Another key target is the opportunistic pathogen Pseudomonas aeruginosa, where AQS agents can inhibit virulence factors like pyocyanin (B1662382) and elastase production, as well as swarming motility and biofilm formation. nih.govnational-u.edu.ph While direct studies on this compound are limited, the general class of compounds containing hydrazone moieties is explored for such modern antimicrobial strategies. ijcmas.comresearchgate.net

Anticancer Properties

The anticancer potential of benzenesulphonohydrazide derivatives has been a significant focus of research. nih.govresearchgate.net Hydrazide-hydrazones are recognized as a promising class of organic compounds for cancer therapy. researchgate.net

In one study, a series of new benzenesulphonohydrazide derivatives were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. nih.gov The evaluation was performed using the MTT assay against renal adenocarcinoma (769-P), liver cancer (HepG2), and lung cancer (NCI-H2170) cell lines, with a non-cancerous cell line (Vero) used as a control to assess selectivity. nih.gov The results indicated that the cytotoxic potency and selectivity of the compounds were highly dependent on the substituents on the phenyl ring. nih.gov For example, a derivative with two methoxy (B1213986) groups was highly active and selective against the 769-P cell line but not against HepG2 or H2170 cells. nih.gov Another study investigated the antiproliferative activity of 2-oxindole-based compounds, including a derivative of this compound. sci-hub.se

Table 1: In Vitro Antiproliferative Activity of Selected Benzenesulphonohydrazide Derivatives IC₅₀ values are presented in µM. Data sourced from a study on new benzenesulphonohydrazide derivatives as potential antitumour agents. nih.gov

| Compound | 769-P (Renal) | HepG2 (Liver) | NCI-H2170 (Lung) | Vero (Normal) |

| Cisplatin | 1.83 | 3.56 | 5.37 | 10.61 |

| Compound 2 | 4.31 | >100 | >100 | >100 |

| Compound 4 | 2.50 | 2.56 | 2.65 | 13.91 |

| Compound 5 | 1.94 | >100 | >100 | >100 |

| Compound 6 | 2.31 | 18.00 | 18.00 | >100 |

| Compound 7 | 11.00 | 2.89 | 1.76 | 12.30 |

Anticonvulsant Activity

Hydrazone derivatives have been explored for a wide array of pharmacological activities, including as potential anticonvulsant agents. researchgate.net A seizure is the clinical result of excessive, hypersynchronous neuronal discharges in the brain. msdvetmanual.com Anticonvulsant drugs act to decrease the frequency or severity of these seizures. msdvetmanual.com

The evaluation of anticonvulsant activity is typically conducted using animal models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in mice. brieflands.comresearchgate.net The MES test is considered a model for generalized tonic-clonic seizures, while the PTZ test is a model for absence seizures. brieflands.com Although specific studies focusing solely on this compound are not prominent, the presence of the hydrazone functional group suggests its potential as a scaffold for developing new anticonvulsant therapies. researchgate.net The mechanism for such activity in related compounds, like certain flavonoids and terpenoids, is sometimes attributed to interaction with GABA-A receptors, which are key inhibitory neurotransmitter receptors in the central nervous system. brieflands.com

Antioxidant Activity

Some studies have explored the antioxidant potential of derivatives of this compound. For instance, certain sulfonyl hydrazone derivatives have been synthesized and evaluated for their antioxidant properties using various assays. researchgate.netresearchgate.net While some of these compounds have shown antioxidant activity, they were generally found to be less potent than standard antioxidant compounds like butylated hydroxytoluene (BHT) and α-tocopherol. researchgate.net

The antioxidant capacity of these compounds is often assessed through methods such as the β-carotene-linoleic acid assay for lipid peroxidation, and DPPH and ABTS radical scavenging assays. acs.org The results of these assays indicate that the specific substitutions on the benzenesulfonohydrazide (B1205821) scaffold play a crucial role in determining the antioxidant potential. researchgate.netresearchgate.net For example, in one study, a series of novel N-arylsulfonyl hydrazones were synthesized, and while some showed activity, they did not surpass the standard antioxidants. researchgate.net Another study on chalcones and sulfonyl hydrazones also reported moderate antioxidant activity for some derivatives. researchgate.net

Other Potential Biological Activities

Beyond antioxidant effects, derivatives of this compound have been investigated for a variety of other biological activities, highlighting their potential as scaffolds for drug discovery. researchgate.net

Antidepressant Activity: Some benzenesulfonyl hydrazones have been explored for their potential antidepressant effects. researchgate.netacs.org Preclinical studies using animal models, such as the forced swim test and tail suspension test, are common methods to evaluate antidepressant-like activity. nih.govherbmedpharmacol.com For instance, certain piperazine-hydrazide derivatives have shown potential antidepressant effects in such models. cuestionesdefisioterapia.com The mechanism of action is often hypothesized to involve the modulation of monoamine neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain. koreamed.org

Anti-Alzheimer's Activity: The potential of this compound derivatives in the context of Alzheimer's disease has also been an area of research. researchgate.netacs.org Alzheimer's disease is characterized by the presence of amyloid-beta plaques and neurofibrillary tangles. phcogrev.com One of the therapeutic strategies involves the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are associated with these plaques. scitechdaily.com Several studies have synthesized and evaluated derivatives of this compound as inhibitors of these enzymes. acs.orgmdpi.com For example, a series of thiazole-bearing sulfonamide analogs, some derived from a related 4-chlorobenzenesulfonohydrazide, showed inhibitory potential against both AChE and BuChE. mdpi.com

Antitubercular Activity: The fight against tuberculosis has also seen the exploration of various chemical scaffolds, including those related to this compound. Some hydrazone derivatives have been noted for their potential antitubercular properties. researchgate.net The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. nih.govmdpi.comnih.gov Research in this area includes the synthesis and evaluation of novel compounds for their ability to inhibit the growth of various mycobacterial strains. nih.govniscair.res.in

Molecular Docking Studies and Binding Interactions

To understand the potential mechanism of action at a molecular level, computational methods like molecular docking are frequently employed. mdpi.commdpi.com These studies help to predict how a ligand (in this case, a derivative of this compound) might bind to the active site of a target protein. rsc.org

Ligand-Protein Binding Analysis

Molecular docking simulations provide insights into the specific interactions between the ligand and the amino acid residues of the protein's binding pocket. aalto.finih.govtdx.catnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in the context of anti-Alzheimer's research, docking studies have been used to visualize the binding of sulfonamide derivatives to the active sites of AChE and BChE. mdpi.com The analysis of these interactions can help in understanding the structure-activity relationships and in designing more potent inhibitors.

Pharmacological Evaluation and In Vitro/In Vivo Bioactivity Studies

The biological activity of this compound derivatives is further assessed through a variety of pharmacological evaluations, including both in vitro and in vivo studies. researchgate.netarabjchem.org

In Vitro Bioactivity Studies: In vitro assays are crucial for the initial screening of compounds. These studies are conducted in a controlled environment outside of a living organism, such as in test tubes or on cell cultures. nih.govsemanticscholar.org For example, the cytotoxic effects of novel quinoline-3-carbaldehyde hydrazones, including a derivative of 4-chlorobenzenesulfonohydrazide, have been evaluated against various cancer cell lines. nih.gov Similarly, the antioxidant activity of compounds is often first determined using in vitro chemical assays. mdpi.comnih.govnih.gov In the context of anti-Alzheimer's research, the inhibitory activity against AChE and BChE is measured using in vitro enzymatic assays. acs.orgmdpi.com

In Vivo Bioactivity Studies: Promising compounds identified through in vitro screening may then be subjected to in vivo studies, which are conducted in living organisms, typically animal models. These studies provide a more comprehensive understanding of a compound's biological effects in a whole system. For instance, the antidepressant-like effects of certain compounds are evaluated in rodent models using tests like the forced swim test and tail suspension test. nih.govcuestionesdefisioterapia.com Similarly, the antitubercular activity of a compound can be further evaluated in animal models of tuberculosis infection. nih.gov

The tables below present a summary of the inhibitory activities of some derivatives related to this compound.

Table 1: In Vitro Anticholinesterase Activity of Thiazole-Bearing Sulfonamide Analogs

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| Analog 1 | 0.10 ± 0.05 | 0.20 ± 0.050 |

| Analog 3 | 2.90 ± 0.10 | Not specified |

| Analog 16 | Not specified | 0.20 ± 0.050 |

| Analog 18 | 0.80 ± 0.050 | Not specified |

| Analog 20 | 3.10 ± 0.10 | Not specified |

| Analog 21 | Not specified | 3.20 ± 0.10 |

| Donepezil (Standard) | 2.16 ± 0.12 | 4.5 ± 0.11 |

| Data sourced from a study on thiazole-bearing sulfonamide analogs. Note that these are derivatives of a related chloro-substituted benzenesulfonohydrazide. mdpi.com |

Table 2: In Vitro α-Amylase and α-Glucosidase Inhibitory Activity of Benzoxazole-Based Sulphonamide Hybrids

| Compound | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |

| Analog 1 | 1.10 ± 0.20 | 1.20 ± 0.30 |

| Standard Drug | 11.12 ± 0.15 | 11.29 ± 0.07 |

| Data sourced from a study on benzoxazole-based sulphonamide hybrids. arabjchem.org |

Advanced Research Directions and Future Perspectives

Development of Novel Derivatization Strategies

The core structure of 2-chlorobenzenesulfonohydrazide is a prime candidate for the development of new derivatives with enhanced biological activities. Researchers are actively exploring various synthetic pathways to functionalize this molecule. A common strategy involves the condensation of the hydrazide group with a diverse range of carbonyl compounds to form sulfonylhydrazones. researchgate.net This approach has been successfully employed to create a variety of derivatives, including those incorporating thiazole (B1198619), benzoxazole (B165842), and carbazole (B46965) moieties. arabjchem.orgmdpi.comnih.gov

For instance, new benzoxazole-based sulphonamide hybrids have been synthesized by reacting this compound with substituted benzoxazole-containing ketones. arabjchem.org Similarly, thiazole-bearing sulfonamide analogs have been prepared through a multi-step synthesis starting with the reaction of a substituted sulfonyl chloride with hydrazine (B178648) hydrate (B1144303), followed by reaction with ammonium (B1175870) isothiocyanate and subsequent cyclization with a phenacyl bromide. mdpi.com Another innovative approach has been the synthesis of carbazole derivatives by reacting 2-(9H-carbazol-9-yl)acetohydrazide with various sulfonyl chlorides, including 2-chlorobenzenesulfonyl chloride. nih.gov These derivatization strategies not only expand the chemical space of this compound but also allow for the fine-tuning of its physicochemical and biological properties.

Future research in this area will likely focus on developing even more efficient and diverse derivatization techniques. This could include the use of multicomponent reactions to generate complex molecules in a single step or the application of flow chemistry for a more controlled and scalable synthesis of derivatives. The ultimate goal is to create libraries of novel compounds based on the this compound scaffold for screening against a wide range of biological targets.

Exploration of New Catalytic Applications

While this compound is primarily studied for its biological activity, its chemical structure suggests potential applications in catalysis. The sulfonylhydrazide functional group can participate in various chemical transformations. For example, arylsulfonyl hydrazides can serve as precursors for the in situ generation of reactive intermediates.

Recent studies have shown that arylsulfonyl hydrazides can be used in palladium-catalyzed oxidative Mizoroki-Heck-type reactions with olefins. researchgate.net Although this study did not specifically use this compound, it demonstrates the potential of the sulfonylhydrazide moiety to act as a source of aryl radicals under catalytic conditions. The presence of the chlorine atom on the benzene (B151609) ring of this compound could influence the reactivity and selectivity of such catalytic processes.

Furthermore, derivatives of sulfonamides have been investigated as catalysts in various organic transformations. For example, N-bromo sulfonamides have been used as catalysts for the synthesis of xanthene derivatives. nih.gov This suggests that modified forms of this compound could be designed to act as catalysts. Future research could explore the development of chiral derivatives of this compound as ligands for asymmetric catalysis or the immobilization of these compounds on solid supports to create recyclable heterogeneous catalysts. The exploration of these catalytic applications would represent a significant expansion of the utility of this versatile compound beyond its current focus in medicinal chemistry.

Advanced Computational Modeling for Drug Discovery

Computational modeling has become an indispensable tool in modern drug discovery, and it is being increasingly applied to the study of this compound and its derivatives. Techniques such as molecular docking and Density Functional Theory (DFT) are being used to predict the binding modes of these compounds with biological targets and to understand their electronic properties. arabjchem.orgmdpi.com

Several studies have utilized molecular docking to investigate the interaction of this compound derivatives with various enzymes. For example, docking studies have been performed on benzoxazole-based sulphonamide hybrids derived from this compound to understand their inhibitory activity against α-amylase and α-glucosidase. arabjchem.org Similarly, the binding interactions of thiazole-bearing sulfonamide analogs with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease, have been explored using molecular docking. mdpi.com These computational studies provide valuable insights into the structure-activity relationships (SAR) of these compounds and guide the design of more potent inhibitors.

DFT calculations are also being employed to analyze the electronic properties, such as the frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), of these derivatives. mdpi.com This information helps in understanding the reactivity and intermolecular interactions of the molecules. The future of computational modeling for this compound-based drug discovery lies in the use of more advanced techniques like molecular dynamics (MD) simulations to study the dynamic behavior of the ligand-protein complexes and the application of machine learning and artificial intelligence to predict the biological activity of virtual libraries of derivatives.

Integration with Combinatorial Chemistry and High-Throughput Screening

The combination of combinatorial chemistry and high-throughput screening (HTS) is a powerful strategy for the rapid discovery of new drug leads. bmglabtech.comwikipedia.org The this compound scaffold is well-suited for the generation of combinatorial libraries due to the ease of derivatization of its hydrazide group. By reacting this compound with a diverse set of aldehydes and ketones, a large library of sulfonylhydrazone derivatives can be synthesized.

This approach has been successfully demonstrated in the synthesis of a series of nitrofuranyl sulfonohydrazides, which were subsequently screened for their in vitro antileishmanial and anti-cancer activities. nih.gov This highlights the feasibility of creating focused libraries of this compound derivatives for screening against specific therapeutic targets. The use of automated synthesis platforms can further accelerate the generation of these libraries.

Once a library of compounds is synthesized, HTS assays can be employed to rapidly evaluate their biological activity. nih.gov These assays can be designed to measure various endpoints, such as enzyme inhibition, receptor binding, or cell viability. The integration of combinatorial synthesis and HTS allows for the efficient exploration of the chemical space around the this compound core, significantly increasing the chances of identifying novel hit compounds. Future efforts will likely involve the use of more sophisticated library design strategies, such as diversity-oriented synthesis, and the development of more sensitive and physiologically relevant HTS assays.

Sustainable Synthesis and Green Chemistry Initiatives

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods in the pharmaceutical industry. nih.govmdpi.com The principles of green chemistry, such as the use of safer solvents, reduction of waste, and energy efficiency, are being applied to the synthesis of this compound and its derivatives.

Researchers have developed one-pot procedures for the synthesis of sulfonyl hydrazones from sulfonyl chlorides, hydrazine hydrate, and aldehydes under mild and environmentally safe conditions, such as using water as a solvent. acs.orgresearchgate.net These methods offer several advantages over traditional multi-step syntheses, including reduced reaction times, higher yields, and simpler purification procedures. For example, a facile and eco-friendly protocol for the synthesis of sulfonylhydrazones in water has been reported, which aligns with the goals of green chemistry and provides a sustainable route for the production of these compounds. researchgate.net

Microwave-assisted synthesis is another green chemistry approach that has been applied to the synthesis of sulfonylhydrazone derivatives. nih.gov This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. The development of catalytic methods for the synthesis of these compounds is also an important area of research, as catalysis can reduce the need for stoichiometric reagents and minimize waste. acs.org Future research in this area will continue to focus on the development of even more sustainable and efficient methods for the synthesis of this compound and its derivatives, with a particular emphasis on the use of renewable starting materials and the elimination of hazardous reagents and solvents.

Clinical Translation Potential of this compound-Based Therapeutics

Derivatives of this compound have shown promise in a wide range of therapeutic areas, including as anticancer, antidiabetic, antimicrobial, and anti-Alzheimer's agents. researchgate.netmdpi.comresearchgate.netsrce.hr The broad spectrum of biological activity exhibited by these compounds highlights their potential for clinical translation.

Several studies have reported the synthesis and in vitro evaluation of this compound derivatives with potent biological activity. For instance, certain thiazole-bearing sulfonamide analogs have demonstrated excellent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, suggesting their potential as treatments for Alzheimer's disease. mdpi.com In the area of oncology, novel derivatives of sulfonylhydrazone have been designed and synthesized as potential antitumor agents, with some compounds showing significant cytotoxic activity against human cancer cell lines. srce.hr Furthermore, derivatives have been investigated as inhibitors of enzymes such as α-amylase and α-glucosidase, indicating their potential as antidiabetic agents. arabjchem.org

While many of these studies are in the early stages of drug discovery, some sulfonyl hydrazone derivatives have progressed to preclinical studies, including evaluation of their metabolic stability and permeability. acs.orgmdpi.com The journey from a promising hit compound to a clinically approved drug is long and challenging, requiring extensive preclinical and clinical testing. However, the diverse and potent biological activities of this compound-based compounds provide a strong rationale for their continued development as potential therapeutic agents for a variety of diseases. Future research will need to focus on lead optimization to improve the potency, selectivity, and pharmacokinetic properties of these compounds, as well as on comprehensive preclinical studies to assess their safety and efficacy in vivo.

常见问题

Basic Research Questions

Q. What safety protocols should be followed when handling 2-Chlorobenzenesulfonohydrazide in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Ensure adequate ventilation to avoid inhalation of vapors or dust. In case of skin contact, wash immediately with water (≥15 minutes). Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Refer to GHS classification guidelines for sulfonohydrazides, which highlight risks of toxicity via inhalation, skin contact, and ingestion .

Q. What is a standard synthetic route for this compound?

- Methodological Answer : React 2-chlorobenzenesulfonyl chloride (CAS 2905-23-9) with excess hydrazine hydrate in anhydrous ethanol under reflux (70–80°C, 4–6 hours). Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 3:7). Isolate the product via vacuum filtration and recrystallize from ethanol/water (1:1). Purity (>95%) can be confirmed by melting point analysis (literature range: 145–148°C) and elemental analysis (C, H, N, S, Cl) .

Q. How should researchers characterize the purity and identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- FTIR : Confirm N–H (3250–3300 cm⁻¹), S=O (1350–1150 cm⁻¹), and C–Cl (750–550 cm⁻¹) stretches.

- ¹H/¹³C NMR : Look for aromatic protons (δ 7.3–7.8 ppm) and hydrazide NH₂ signals (δ 4.5–5.0 ppm).

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%).

Document all data per IUPAC guidelines to ensure reproducibility .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve the molecular conformation of this compound?

- Methodological Answer : Grow crystals via slow evaporation of a saturated DMSO solution. Collect diffraction data at 296 K using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with software like SHELXL, focusing on dihedral angles between the chlorophenyl and hydrazide moieties (expected range: 50–60°). Hydrogen bonding patterns (N–H⋯O/N–H⋯N) stabilize the crystal lattice, forming 3(10) polymeric chains along specific crystallographic axes .

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate using complementary techniques:

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic Cl pattern.

- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 40.7%, H: 3.4%, N: 13.5%).

- Dynamic NMR : Resolve rotational barriers in the hydrazide group if signals split due to restricted rotation.

Document inconsistencies and apply error analysis as per ASTM E29 guidelines .

Q. How does the electronic environment of the chlorine substituent influence reactivity in sulfonohydrazide derivatives?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to map electron density distributions. The chlorine atom’s inductive (-I) effect increases electrophilicity at the sulfonyl group, enhancing nucleophilic substitution reactivity. Compare Hammett σₚ values (Cl: +0.23) to predict reaction rates in cross-coupling or condensation reactions. Experimental validation via kinetic studies (e.g., monitoring hydrazone formation rates) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。